Cas no 86520-52-7 (Azido-PEG3-alcohol)

Azido-PEG3-alcohol structure
Azido-PEG3-alcohol structure
Nombre del producto:Azido-PEG3-alcohol
Número CAS:86520-52-7
MF:C6H13N3O3
Megavatios:175.185721158981
MDL:MFCD09753542
CID:661451
PubChem ID:11008438

Azido-PEG3-alcohol Propiedades químicas y físicas

Nombre e identificación

    • Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanol
    • T0070907
    • 1-Azido-8-hydroxy-3,6-dioxaoctane
    • 8-azido-3,6-dioxa-1-octanol
    • 8-azido-3,6-dioxaoctan-1-ol
    • 8-Azido-3,6-dioxaoctanol
    • 8-Azido-3,6-dioxaoctanol solution
    • Azido-PEG3
    • azidotriethylene glycol
    • N3-EEET-OH
    • Azido-PEG3-alcohol
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (ACI)
    • 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol
    • 2-(2-(2-Azidoethoxy)ethyl)ethan-1-ol
    • C6H13N3O3
    • 8-Azido-3,6-dioxaoctanol; 1-Azido-8-hydroxy-3,6-dioxaoctane;2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • DB-346600
    • azido-PEG4-OH
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM
    • PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • 2-(2-(2-azidoethoxyl)ethoxy)ethanol
    • GS-6626
    • CS-W017451
    • 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHAN-1-OL
    • HY-W016735
    • 86520-52-7
    • AB51481
    • AKOS006229116
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (0.5M in tert-butyl methyl ether)
    • 2-(2-(2-azido-ethoxy)ethoxy)ethanol
    • BP-20693
    • EN300-207147
    • SCHEMBL13498593
    • LCZC464
    • ZB0973
    • N3-PEG3-OH
    • MFCD09753542
    • A917012
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole
    • C70217
    • Azido-PEG3-OH
    • DTXSID50451649
    • MDL: MFCD09753542
    • Renchi: 1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
    • Clave inchi: PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • Sonrisas: [N-]=[N+]=NCCOCCOCCO

Atributos calculados

  • Calidad precisa: 175.09600
  • Masa isotópica única: 175.09569129 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 8
  • Complejidad: 136
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 175.19
  • Xlogp3: 0.2
  • Superficie del Polo topológico: 53Ų

Propiedades experimentales

  • Punto de inflamación: Fahrenheit: -27.4 ° f
    Celsius: -33 ° c
  • PSA: 88.44000
  • Logp: -0.22504
  • Color / forma: ~0.5 M in tert-butyl methyl ether

Azido-PEG3-alcohol Información de Seguridad

  • Símbolo: GHS02 GHS07
  • Palabra de señal:Danger
  • Instrucciones de peligro: H225-H315
  • Declaración de advertencia: P210
  • Número de transporte de mercancías peligrosas:UN 2398 3 / PGII
  • Wgk Alemania:3
  • Código de categoría de peligro: 11-38
  • Instrucciones de Seguridad: 16
  • Señalización de mercancías peligrosas: F Xi
  • Condiciones de almacenamiento:2-8°C

Azido-PEG3-alcohol Datos Aduaneros

  • Código HS:2929909090
  • Datos Aduaneros:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Azido-PEG3-alcohol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-207147-0.05g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
0.05g
$21.0 2023-09-16
Enamine
EN300-207147-5.0g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
5g
$262.0 2023-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20693-100mg
Azido-PEG3-alcohol
86520-52-7 98%
100mg
1282.0CNY 2021-07-14
abcr
AB368769-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25 g
€604.40 2023-07-19
abcr
AB368768-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 98%; .
86520-52-7 98%
25g
€1490.00 2025-02-19
abcr
AB368769-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25g
€604.40 2025-02-18
abcr
AB368770-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene; .
86520-52-7
25 g
€502.60 2023-07-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-21-500mg
azido-PEG3-OH
86520-52-7 95.00%
500mg
¥470.0 2021-09-26
TRC
A848550-250mg
2-[2-(2-Azidoethoxy)ethoxy]ethanol
86520-52-7
250mg
$ 75.00 2023-04-19
abcr
AB368768-5 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 98%; .
86520-52-7 98%
5 g
€467.00 2023-07-19

Azido-PEG3-alcohol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Referencia
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
Referencia
Biodegradable PEG-dendritic block copolymers: synthesis and biofunctionality assessment as vectors of siRNA
Leiro, Victoria; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(25), 4901-4917

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 17 h, 50 °C
Referencia
A novel dynamic pseudo[1]rotaxane based on a mono-biotin-functionalized pillar[5]arene
Wu, Xuan; et al, Organic Chemistry Frontiers, 2015, 2(9), 1013-1017

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
Referencia
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
Referencia
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 12 h, 50 °C
Referencia
Stable pillar[5]arene-based pseudo[1]rotaxanes formed in polar solution
Wu, Xuan; et al, Chinese Chemical Letters, 2016, 27(11), 1655-1660

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Potassium hydroxide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 °C
Referencia
On-demand synthesis of phosphoramidites
Sandahl, Alexander F.; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 90 °C; 90 °C → rt
Referencia
Facile Procedure for Generating Side Chain Functionalized Poly(α-hydroxy acid) Copolymers from Aldehydes via a Versatile Passerini-Type Condensation
Rubinshtein, Mark; et al, Organic Letters, 2010, 12(15), 3560-3563

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium azide Solvents: Ethanol
Referencia
Synthesis of N 11-anchoring biotinylated artemisinin derivatives and their preliminary biological assessment
Pan, Qi Yu; et al, Science China: Chemistry, 2010, 53(1), 119-124

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Referencia
Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers
Jeong, Sang Won; et al, Journal of Organic Chemistry, 2001, 66(14), 4799-4802

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Synthetic Routes 16

Condiciones de reacción
Referencia
Chemoselective triazole-phosphonamidate conjugates suitable for photorelease
Siebertz, Kristina D.; et al, Chemical Communications (Cambridge, 2018, 54(7), 763-766

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Water ;  rt; overnight, reflux
Referencia
Stapling of two PEGylated side chains increases the conformational stability of the WW domain via an entropic effect
Xiao, Qiang; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8933-8939

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Azido-PEG3-alcohol Raw materials

Azido-PEG3-alcohol Preparation Products

Azido-PEG3-alcohol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86520-52-7)Azido-PEG3-alcohol
A917012
Pureza:99%/99%/99%/99%
Cantidad:10.0g/25.0g/50.0g/100.0g
Precio ($):153.0/333.0/624.0/1084.0